3-((2-Methylnaphthalen-1-yl)oxy)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
786625-51-2 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(2-methylnaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
InChI Key |
ZHMPFMAFJUPVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC3CNC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Alcohols
The azetidine core is frequently constructed via cyclization of β-amino alcohols under acidic or basic conditions. For example, intramolecular nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) facilitates ring closure. A patented method involves treating 3-amino-propanols with mesyl chloride in methylene chloride at -40°C to -70°C, followed by immediate displacement with aqueous ammonia to yield 3-amino-azetidines. This approach minimizes decomposition of reactive intermediates, achieving yields exceeding 64% after purification.
Reductive Amination Strategies
Reductive amination of γ-keto esters or aldehydes with primary amines offers an alternative route. Hydrogenation over palladium hydroxide catalysts at 55–65°C under 40–60 psi H₂ pressure efficiently reduces imine intermediates to azetidines. For instance, debenzylation of N-benzylazetidine derivatives under these conditions produces free azetidines in high purity.
Functionalization with 2-Methylnaphthalen-1-yloxy Group
Nucleophilic Aromatic Substitution
Activation of the azetidine ring for nucleophilic substitution is critical. Mesylation of 3-hydroxyazetidine derivatives with methanesulfonyl chloride in chlorinated solvents (e.g., methylene chloride) at -40°C generates reactive mesylates. Subsequent displacement with 2-methylnaphthalen-1-ol in aqueous or polar aprotic media (e.g., acetonitrile) introduces the aryloxy group. Triethylamine or diisopropylethylamine is employed to scavenge HCl, with yields optimized by maintaining a slight excess of mesylate.
Example Protocol
-
Mesylation : 3-Hydroxyazetidine (1 eq) is treated with MsCl (1.2 eq) in CH₂Cl₂ at -40°C for 1 h.
-
Quenching : Saturated NaHCO₃ is added, and the organic layer is dried over MgSO₄.
-
Displacement : The mesylate is reacted with 2-methylnaphthalen-1-ol (1.5 eq) in MeCN at 60°C for 12 h.
-
Isolation : The product precipitates upon cooling and is purified via silica gel chromatography (Hept/EtOAc).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated C–O bond formation enables direct coupling between azetidine derivatives and naphthols. A method adapted from Ambeed’s synthesis of 3-((tert-butyldimethylsilyl)oxy)azetidine employs Pd₂(dba)₃ (0.1 eq), BINAP (0.2 eq), and NaOtBu (2 eq) in toluene at 110°C. Applied to 2-methylnaphthalen-1-ol, this protocol could yield the target compound after deprotection of silyl or benzyl groups.
Optimization Insights
-
Catalyst System : Pd₂(dba)₃/BINAP outperforms other palladium sources in minimizing side reactions.
-
Solvent : Toluene ensures optimal ligand stability and reaction efficiency.
-
Temperature : Reactions at 110°C achieve complete conversion within 1 h.
Deprotection and Final Modification
Silyl Ether Cleavage
If tert-butyldimethylsilyl (TBS) protection is used, cleavage with aqueous HCl (3 M) at room temperature efficiently removes the silyl group. For example, treatment of 3-((TBS)oxy)azetidine with HCl yields 3-hydroxyazetidine, which is then functionalized.
Hydrogenolytic Debenzylation
N-Benzyl protection is removed via hydrogenation over Pd(OH)₂/C (20% w/w) at 60°C under 40–60 psi H₂. Complete debenzylation of 1-benzyl-3-((2-methylnaphthalen-1-yl)oxy)azetidine typically requires 48–72 h, with yields >80% after filtration and crystallization.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradients of heptane/ethyl acetate (50:50 to 100% EtOAc) effectively separates the product from regioisomers or unreacted starting materials. For polar intermediates, reverse-phase HPLC with methanol/water eluents achieves >95% purity.
Crystallization Strategies
Salting-out with K₂CO₃ or NH₄Cl induces precipitation of the free base or hydrochloride salt, respectively. Recrystallization from ethanol/methyl tert-butyl ether mixtures yields crystalline products suitable for X-ray analysis.
Analytical Data and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (MeOH/H₂O, 70:30) shows a single peak with retention time 6.8 min, correlating with ≥99% purity.
Challenges and Mitigation Strategies
Ring Strain and Stability
The azetidine ring’s strain increases susceptibility to ring-opening. Storage under inert atmosphere at -20°C and avoidance of strong acids/bases during synthesis enhance stability.
Steric Hindrance
Bulky substituents on the naphthyl group slow nucleophilic displacement. Using excess mesylate (1.5 eq) and elevated temperatures (60–80°C) improves reaction rates.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylnaphthalen-1-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of azetidine derivatives, including 3-((2-Methylnaphthalen-1-yl)oxy)azetidine. For instance, a derivative known as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride demonstrated significant protective effects against MPP+-induced neurotoxicity in SH-SY5Y cells, a common model for Parkinson's disease research. The compound was shown to regulate oxidative stress and mitochondrial dysfunction, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antioxidant Activity
The antioxidant properties of azetidine derivatives are also noteworthy. Research indicates that these compounds can modulate oxidative stress markers and improve cellular health by enhancing glutathione peroxidase activity and reducing reactive oxygen species (ROS) levels . This suggests that this compound may be beneficial in formulations aimed at combating oxidative damage in various diseases.
Reagent Development
The compound's structure allows it to be utilized as a building block in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have employed azetidine sulfonyl fluorides (ASFs), which include derivatives like this compound, for the creation of various drug analogs. These reagents have shown promise in facilitating reactions that yield functionalized azetidines with diverse biological activities .
Late-stage Functionalization
The ability to modify existing drug scaffolds with azetidine derivatives enhances their pharmacological profiles. For example, azetidine derivatives can be incorporated into late-stage functionalization processes to improve the efficacy and specificity of therapeutic agents . This versatility makes them valuable in drug discovery and development.
Mechanistic Insights
Understanding the biochemical interactions of this compound is crucial for its application in medicinal chemistry. Studies have shown that this compound can influence key signaling pathways involved in cell survival and apoptosis. Specifically, it modulates the expression of Bcl-2 and Bax proteins, which are critical regulators of apoptosis, thereby offering insights into its potential use in cancer therapeutics .
Potential as a Selective Estrogen Receptor Modulator
Additionally, azetidine derivatives have been explored as selective estrogen receptor modulators (SERMs). This application is particularly relevant for developing treatments for hormone-dependent cancers and conditions related to estrogen signaling . The structural characteristics of this compound make it a candidate for further exploration in this domain.
Mechanism of Action
The mechanism of action of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine involves its interaction with specific molecular targets and pathways. For example, in the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and improve energy metabolism in the brain . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparison with Similar Compounds
3,3-Diarylazetidines
3,3-Diarylazetidines (e.g., 3,3-diphenylazetidine) are structurally similar but feature two aryl groups at the 3-position. These compounds are explored for antibacterial and anti-inflammatory activities . In contrast, 3-((2-Methylnaphthalen-1-yl)oxy)azetidine has a single naphthyloxy group, which may reduce steric hindrance and improve solubility compared to diaryl analogs.
Naphthalene-Containing Azetidines
- Compound 1r: A related 2-(naphthalen-2-yl)azetidine derivative (1r) synthesized via regioselective methods exhibits a naphthalene substituent at the 2-position instead of the 3-position .
- Triazole-linked analogs : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide incorporate triazole rings, enhancing hydrogen-bonding capacity but increasing molecular weight .
Physicochemical and Pharmacokinetic Considerations
- Metabolic stability : Azetidines are generally resistant to cytochrome P450 oxidation, though the naphthyloxy group may introduce new metabolic sites .
Biological Activity
3-((2-Methylnaphthalen-1-yl)oxy)azetidine, a compound with the molecular formula C₁₄H₁₅NO, has garnered attention in recent research for its potential biological activities. This article summarizes the compound's biological effects, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.
Physical Properties
- Molecular Weight : 227.28 g/mol
- LogP (Partition Coefficient) : Indicates lipophilicity which affects absorption and distribution.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of azetidine, including this compound, exhibit significant anti-inflammatory properties . Research has shown that these compounds can inhibit the activation of inflammatory pathways in microglial cells, particularly through modulation of the NFAT and MAPK pathways activated by the P2X7 receptor.
For instance, a related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was shown to reduce hypoxia-induced toxicity in microglia by decreasing the expression and activity of caspase-3 and reducing nitric oxide production . These findings suggest that this compound may share similar mechanisms.
Neuroprotective Effects
The neuroprotective potential of azetidine derivatives is noteworthy. Studies indicate that these compounds can attenuate cytotoxicity induced by neurotoxic agents such as MPP⁺ (1-methyl-4-phenylpyridinium), primarily by regulating oxidative stress levels . This regulation is crucial as oxidative stress is a significant contributor to neurodegenerative diseases.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Nitric Oxide Synthase : Reducing the expression of inducible nitric oxide synthase (iNOS), thus limiting nitric oxide production.
- Regulation of Reactive Oxygen Species (ROS) : Decreasing ROS levels to mitigate oxidative damage.
- Modulation of Inflammatory Cytokines : Suppressing the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Study on Microglial Cells
A pivotal study investigated the effects of KHG26792 on microglial cells under hypoxic conditions. The results indicated that treatment with KHG26792 led to:
- Decreased Caspase-3 Activity : Significantly reduced cell apoptosis.
- Reduced Nitric Oxide Accumulation : Correlated with lower iNOS expression.
These findings underscore the potential neuroprotective role of this compound in inflammatory conditions affecting the central nervous system .
Comparative Analysis
A comparative analysis of azetidine derivatives reveals varying degrees of biological activity based on structural modifications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-((2-Methylnaphthalen-1-yl)oxy)azetidine?
- Methodology : The compound is synthesized via alkylation of primary amines with electrophiles (e.g., 2-methylnaphthol derivatives) or through ring-closing reactions. For example, reacting azetidine precursors with 2-methylnaphthalen-1-ol under basic conditions (e.g., K₂CO₃ in DMF) at controlled temperatures (50–80°C) yields the target compound. Post-synthesis purification involves column chromatography or recrystallization .
- Key Considerations : Optimize reaction time (2–6 hours) and solvent polarity to minimize side products like over-alkylated derivatives .
Q. How is the compound characterized post-synthesis?
- Analytical Workflow :
- NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm) and naphthyl aromatic protons (δ 7.0–8.5 ppm). Integration ratios confirm substitution patterns .
- HPLC : Purity assessment using C18 columns (80:20 acetonitrile/water mobile phase) with UV detection at 254 nm .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement; data collection at 100 K with Mo-Kα radiation .
Q. What biological activity screening assays are recommended for this compound?
- Primary Screens :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Neuroprotection : H₂O₂-induced oxidative stress models in neuronal cell lines (e.g., SH-SY5Y), measuring viability via MTT assays .
- Follow-up : Dose-response curves (IC₅₀ determination) and selectivity profiling against non-target cells .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Approach :
Orthogonal Assays : Validate activity using both enzymatic (e.g., acetylcholinesterase inhibition) and cell-based assays .
Structural Analog Comparison : Test derivatives (e.g., 3-(thienyl)azetidine) to isolate structure-activity relationships (SAR) .
Batch Analysis : Check for impurities (>95% purity via HPLC) and solvent residues (GC-MS) that may interfere with assays .
Q. What strategies are effective for studying the compound’s mechanism of action in neurodegenerative models?
- Methodology :
- Enzymatic Profiling : Screen against kinases (e.g., GSK-3β) or amyloid-beta aggregation using fluorescence polarization .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) with protein targets (e.g., tau protein) to identify binding modes .
- Pathway Analysis : RNA-seq or proteomics to track downstream effects (e.g., Nrf2 activation) .
Q. How can crystallographic data resolve conformational ambiguities in the azetidine ring?
- Workflow :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check Ramachandran plots and electron density maps (e.g., Fo-Fc maps) for ring puckering .
Q. What computational methods predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : SwissADME for bioavailability radar, CYP450 inhibition .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess metabolic sites (e.g., azetidine ring oxidation) .
Data Contradiction and Optimization
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Troubleshooting :
- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps .
- Solvent Effects : Compare polar aprotic (DMF) vs. ethereal (THF) solvents in alkylation .
- Table : Yield Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Base | K₂CO₃ | NaH | K₂CO₃ |
| Reaction Time | 4 h | 2 h | 3 h |
Q. What SAR strategies enhance biological activity while reducing cytotoxicity?
- Approach :
- Substituent Modification : Replace methylnaphthyl with fluorinated analogs to improve blood-brain barrier penetration .
- Prodrug Design : Introduce ester moieties for controlled release .
- Table : Analog Activity Comparison
| Derivative | IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| Parent Compound | 12.3 | 85.0 |
| 3-(4-Fluorophenyl)azetidine | 8.7 | >100 |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
